molecular formula C11H8ClN5O3 B11515837 4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11515837
M. Wt: 293.66 g/mol
InChI Key: ZRTDVJVIFNMPOV-UHFFFAOYSA-N
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Description

4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted into the corresponding hydrazide. This hydrazide undergoes cyclization with cyanogen bromide to form the 1,2,4-oxadiazole ring. The final step involves the formation of the 1,2,5-oxadiazole ring through a reaction with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine lies in its dual oxadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClN5O3

Molecular Weight

293.66 g/mol

IUPAC Name

4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H8ClN5O3/c1-18-7-3-2-5(12)4-6(7)11-14-10(17-19-11)8-9(13)16-20-15-8/h2-4H,1H3,(H2,13,16)

InChI Key

ZRTDVJVIFNMPOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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